molecular formula C12H11BrO3 B3021706 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one CAS No. 7471-76-3

7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B3021706
CAS No.: 7471-76-3
M. Wt: 283.12 g/mol
InChI Key: XLLJFWFFIDCGMI-UHFFFAOYSA-N
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Description

Position within Coumarin Derivative Taxonomy

The molecular architecture of this compound (C~12~H~11~BrO~3~) positions it within three distinct taxonomic categories of coumarin derivatives. First, its 4-methyl group aligns it with the 4-alkylcoumarins, a subclass known for enhanced thermal stability compared to unsubstituted coumarins. Second, the 7-(2-bromoethoxy) substituent classifies it among oxygenated coumarins, specifically the 7-alkoxy derivatives that demonstrate modified electronic configurations through conjugation with the chromenone π-system. Third, the bromine atom at the terminal position of the ethoxy chain establishes it as a member of halogenated coumarins, a group valued for their increased molecular polarity and reactivity in nucleophilic substitution reactions.

Structural comparisons reveal distinct electronic effects compared to related derivatives. The methyl group at position 4 induces electron-donating effects through hyperconjugation, while the bromoethoxy moiety at position 7 creates an electron-deficient region ideal for subsequent functionalization. This dual substitution pattern differentiates it from simpler coumarin analogs such as 4-methylcoumarin (lacking the bromoethoxy group) or 7-hydroxy-4-methylcoumarin (missing the bromine atom). The table below summarizes key structural comparisons:

Derivative Position 4 Position 7 Molecular Weight Key Reactivity Feature
4-Methylcoumarin CH~3~ H 160.17 g/mol Limited substitution potential
7-Hydroxy-4-methylcoumarin CH~3~ OH 176.17 g/mol Phenolic reactivity
Target Compound CH~3~ O(CH~2~)~2~Br 283.12 g/mol Alkyl halide functionality

This unique combination of substituents enables dual reactivity pathways: the bromine atom serves as a leaving group for nucleophilic substitutions, while the methyl group provides steric stabilization to the chromenone core.

Historical Evolution of Brominated Ethoxy-Substituted Chromenones

The synthetic journey toward this compound reflects broader trends in heterocyclic chemistry. Early approaches (pre-2000) relied on stepwise functionalization of preformed coumarin cores, often resulting in low yields due to competing side reactions. The Pechmann condensation method, while effective for synthesizing basic coumarin structures, proved inadequate for introducing complex ethoxy-bromo substituents.

A paradigm shift occurred with the adoption of sequential alkylation-bromination strategies. The 2016 protocol detailed by researchers demonstrated this advancement: 7-hydroxy-4-methylcoumarin undergoes O-alkylation with 1,2-dibromoethane in acetone using potassium carbonate as base, achieving 62% yield of the target compound. This marked improvement over previous methods that struggled with regioselectivity and bromine incorporation.

Recent innovations (post-2020) have focused on catalytic systems and green chemistry principles. Studies employing phase-transfer catalysts and microwave-assisted reactions reduced reaction times from 10 hours to under 30 minutes while maintaining yields above 55%. The table below contrasts historical and modern synthetic approaches:

Parameter Traditional Method (2000s) Modern Method (2020s)
Reaction Time 12-24 hours 2-5 hours
Catalyst H~2~SO~4~ K~2~CO~3~/Phase-transfer agents
Solvent Dichloromethane Acetone/DMF
Yield 40-50% 55-62%
Byproducts Multiple brominated derivatives Minimal side products

Properties

IUPAC Name

7-(2-bromoethoxy)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLJFWFFIDCGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165866
Record name 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-
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Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-76-3, 155272-56-3
Record name 7-(2-Bromoethoxy)-4-methyl-2H-1-benzopyran-2-one
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Record name 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-
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Record name 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-
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Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one exhibit significant antifungal properties. A study synthesized a series of coumarin derivatives, including this compound, which were tested against plant pathogenic fungi such as Alternaria alternata and Fusarium oxysporum. The results showed that modifications at the 7-hydroxy position improved antifungal activity, with some compounds achieving over 70% inhibition rates against specific pathogens .

CNS Activity

The compound has been evaluated for its potential as a central nervous system (CNS) agent. In studies involving hybrid molecules combining coumarin and chalcone structures, it was found to exhibit skeletal muscle relaxant and anxiolytic effects in animal models. These findings suggest that this compound could be a candidate for developing new therapeutic agents targeting anxiety and muscle-related disorders .

Case Study 1: Antifungal Efficacy

In a comparative study involving various substituted coumarins, this compound demonstrated enhanced antifungal activity against A. alternata when modified with specific side chains. The study highlighted the importance of structural modifications in improving bioactivity, paving the way for further research into its use as an antifungal agent .

Case Study 2: CNS Therapeutics

A recent investigation into coumarin-chalcone hybrids revealed that compounds containing this compound exhibited comparable anxiolytic effects to diazepam in behavioral tests on Swiss albino mice. This suggests potential for development as a safer alternative for treating anxiety disorders .

Comparison with Similar Compounds

Structural Characterization

  • Molecular Formula : C₁₂H₁₁BrO₃
  • ESI-MS : m/z 283.0 [M + H]⁺
  • ¹H NMR (CDCl₃) : δ 2.42 (s, 3H, CH₃), 3.68 (t, 2H, CH₂Br), 4.35 (t, 2H, OCH₂), 6.17 (s, 1H, H-3), 6.83–7.52 (aromatic protons) .

Comparison with Structural Analogs

Substituent Chain Length Variations

Key Compounds :

7-(3-Bromopropoxy)-4-methyl-2H-chromen-2-one

  • Structure : 3-bromopropoxy at position 5.
  • Molecular Formula : C₁₃H₁₃BrO₃
  • ESI-MS : m/z 298.9 [M + H]⁺ .
  • Yield : 81%, comparable to the 2-bromoethoxy derivative.

7-(4-Bromobutoxy)-4-methyl-2H-chromen-2-one

  • Structure : 4-bromobutoxy at position 6.
  • Molecular Formula : C₁₄H₁₅BrO₃
  • ESI-MS : m/z 310.8 [M + H]⁺ .
  • Yield : 71%, lower than shorter-chain analogs due to steric hindrance .

Comparison :

  • Molecular Weight : Increases with chain length (283.0 → 310.8 g/mol).
  • Synthetic Efficiency : Longer chains reduce yields slightly, likely due to steric and electronic factors.
  • Applications : Bromoalkoxy chains act as leaving groups, enabling further functionalization. Longer chains may enhance lipophilicity, affecting pharmacokinetics .

Substituent Modifications on the Coumarin Core

Key Compounds :

7-(2-Bromoethoxy)-4-(trifluoromethyl)-2H-chromen-2-one

  • Structure : Trifluoromethyl at position 4.
  • Molecular Formula : C₁₂H₉BrF₃O₃
  • ESI-MS : m/z 336.9712 [M + H]⁺ .
  • Yield : 53%, lower than methyl-substituted analogs due to electron-withdrawing effects .

7-(2-Bromoethoxy)-3,4-dimethyl-2H-chromen-2-one

  • Structure : 3,4-dimethyl substitution.
  • Molecular Formula : C₁₃H₁₄BrO₃
  • ESI-MS : m/z 297.0129 [M + H]⁺ .
  • Yield : 67%, reflecting moderate steric tolerance .

Comparison :

  • Electronic Effects : Trifluoromethyl groups enhance metabolic stability but complicate synthesis.
  • Steric Effects : Dimethyl substitutions minimally impact yields, suggesting flexibility in core modifications .

Functional Group Replacements at Position 7

Key Compound: 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one

  • Structure: Ethoxy linker with benzothiazolylamino group.
  • Synthesis: Reacts 7-(2-chloroethoxy)-4-methylcoumarin with 2-aminobenzothiazole derivatives .
  • Applications : Designed for antipsychotic activity, contrasting with the bromoethoxy derivative’s role in anticancer hybrids .

Comparison :

  • Reactivity : Bromoethoxy is a better leaving group than chloroethoxy, favoring nucleophilic substitutions.
  • Bioactivity : Benzothiazole derivatives target neurological pathways, whereas bromoethoxy analogs are used in cytotoxic hybrids .

Biological Activity

7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

  • Chemical Name : this compound
  • CAS Number : 7471-76-3
  • Molecular Formula : C12H11BrO3
  • Molecular Weight : 283.12 g/mol

Anticancer Activity

Research indicates that coumarin derivatives can exhibit significant anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that certain coumarin compounds can induce cell cycle arrest in cancer cells. For example, in RBE cell lines (human intrahepatic cholangiocarcinoma), compounds similar to this compound were observed to increase the percentage of cells in the G2/M phase, indicating a potential for cell cycle regulation and apoptosis induction .
  • Apoptosis Induction : The ability of coumarins to trigger apoptosis has been documented. For instance, compounds related to this compound showed downregulation of anti-apoptotic proteins such as PARP and Caspase-3 in a dose-dependent manner, suggesting a pathway through which these compounds may exert their anticancer effects .

Antimicrobial Activity

The antimicrobial potential of coumarins has been extensively studied:

  • Spectrum of Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown promising MIC values against these pathogens, indicating their potential as antimicrobial agents. For example, certain hybrids exhibited MIC values ranging from 1 to 4 µg/mL against S. aureus and Bacillus subtilis .

Antioxidant Properties

Coumarins are also recognized for their antioxidant capabilities:

  • Mechanism of Action : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress-related damage in cells . This property is crucial for protecting cells from damage that can lead to cancer and other diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of coumarin derivatives:

StudyFindings
Demonstrated cell cycle arrest and apoptosis induction in RBE cancer cells by related coumarin compounds.
Evaluated the antimicrobial spectrum showing effectiveness against MRSA and Gram-negative bacteria with significant MIC values.
Confirmed antioxidant properties enhancing cellular protection against oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 7-hydroxy-4-methylcoumarin with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone. For example:

  • Procedure : Mix equimolar ratios of 7-hydroxy-4-methylcoumarin and 1,2-dibromoethane in acetone with K₂CO₃. Reflux at 60–70°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

  • Yield Optimization : Use a 10–20% molar excess of 1,2-dibromoethane and monitor reaction progress via TLC. Higher yields (e.g., 97%) are achieved with anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromoethoxy group .

    Table 1: Representative Synthetic Conditions

    ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
    1,2-DibromoethaneAcetone60–7012–2462–97
    1,3-DibromopropaneAcetone60–7012–2453–89

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodological Answer :

  • 1H NMR : Key signals include δ 4.40–4.60 (t, 2H, BrCH₂CH₂O), δ 6.20–6.30 (s, 1H, coumarin C3-H), and δ 2.40 (s, 3H, C4-CH₃). The absence of a hydroxyl proton (δ ~10 ppm) confirms substitution .
  • ESI-MS : Molecular ion peaks at m/z 282.9964 [M+H]⁺ (C₁₂H₁₂BrO₃) .
  • Elemental Analysis : Carbon content should match calculated values (C: 51.26%, H: 4.30%, Br: 28.41%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of bromoethoxy-substituted coumarins?

  • Methodological Answer :

  • Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/chloroform). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

  • Refinement : Employ SHELXL for structure solution. Key parameters include bond distances (e.g., C–Br: ~1.93 Å) and torsion angles (Br–CH₂–CH₂–O: ~180°) to confirm antiperiplanar geometry .

  • Disorder Handling : For flexible bromoethoxy chains, use PART instructions in SHELXL to model positional disorder .

    Table 2: Crystallographic Data Highlights

    ParameterValueReference
    C–Br bond length1.93 Å
    Br–CH₂–CH₂–O torsion178.5°
    R-factor (final)<0.05

Q. What strategies address contradictions in reported biological activities of bromoethoxy-coumarin derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 7-(2-bromoethoxy)-4-methyl derivatives show higher cytotoxicity (IC₅₀ ~5 µM) than 3-benzyl analogs due to enhanced electrophilicity of the bromoethoxy group .
  • Data Validation : Replicate assays under standardized conditions (e.g., MTT protocol, 48-hour exposure, HeLa cells). Discrepancies may arise from cell line variability or solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic Studies : Use fluorescence microscopy to track cellular uptake, as bromoethoxy groups may alter membrane permeability .

Q. How can computational methods predict the reactivity of the bromoethoxy group in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. The LUMO energy of the C–Br bond (~-1.2 eV) indicates susceptibility to nucleophilic attack (e.g., Suzuki coupling) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water to predict hydrolysis rates. Bromoethoxy groups hydrolyze 10× faster at pH > 8.0 .

Data Contradiction Analysis

Q. Why do yields vary significantly across studies for similar synthetic protocols?

  • Critical Analysis :

  • Reagent Purity : Lower yields (e.g., 62% vs. 97% ) may result from trace moisture in 1,2-dibromoethane, leading to side reactions (e.g., ether cleavage).
  • Chromatography Efficiency : High-purity solvents (HPLC-grade) improve separation, reducing losses during purification .
  • Scale Effects : Milligram-scale reactions often report lower yields due to handling losses, unlike gram-scale syntheses .

Methodological Best Practices

  • Synthesis : Use Schlenk lines for moisture-sensitive steps .
  • Characterization : Validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Crystallography : Apply TWINABS for absorption corrections in twinned crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one

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